molecular formula C17H15NO3 B4266141 3,6-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid

3,6-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid

Cat. No.: B4266141
M. Wt: 281.30 g/mol
InChI Key: NVZSZLMFBKWHPL-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is a complex organic compound with a unique structure that includes a quinoline core substituted with methyl and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-3,6-dimethylquinoline with 5-methylfurfural under acidic conditions to form the intermediate. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a lactone.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.

Major Products

    Oxidation: Formation of lactones or quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3,6-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid: Lacks the additional methyl groups on the quinoline ring.

    3,6-dimethyl-4-quinolinecarboxylic acid: Does not have the furan ring substitution.

    2-(2-furyl)-4-quinolinecarboxylic acid: Has a different substitution pattern on the furan ring.

Uniqueness

3,6-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

3,6-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-9-4-6-13-12(8-9)15(17(19)20)11(3)16(18-13)14-7-5-10(2)21-14/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZSZLMFBKWHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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